GSK3368715 hydrochloride

PRMT Selectivity Biochemical Assay

GSK3368715 hydrochloride (EPZ019997 hydrochloride) is a reversible, orally active, S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of type I protein arginine methyltransferases (PRMTs), with demonstrated anti-tumor activity in preclinical cancer models. As a small molecule tool compound, it exhibits a distinct selectivity profile by potently inhibiting PRMT1, PRMT3, PRMT6, and PRMT8 while sparing type II and III PRMTs, and alters global arginine methylation states on hundreds of protein substrates.

Molecular Formula C20H39ClN4O2
Molecular Weight 403.0 g/mol
Cat. No. B10823057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3368715 hydrochloride
Molecular FormulaC20H39ClN4O2
Molecular Weight403.0 g/mol
Structural Identifiers
SMILESCCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl
InChIInChI=1S/C20H38N4O2.ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);1H
InChIKeyWRVJUOWIQSTJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK3368715 Hydrochloride: Key Procurement & Research Data for a Pan-Type I PRMT Inhibitor


GSK3368715 hydrochloride (EPZ019997 hydrochloride) is a reversible, orally active, S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of type I protein arginine methyltransferases (PRMTs), with demonstrated anti-tumor activity in preclinical cancer models [1]. As a small molecule tool compound, it exhibits a distinct selectivity profile by potently inhibiting PRMT1, PRMT3, PRMT6, and PRMT8 while sparing type II and III PRMTs, and alters global arginine methylation states on hundreds of protein substrates . The compound advanced to Phase I clinical evaluation in patients with advanced solid tumors and DLBCL, providing a body of human pharmacokinetic and pharmacodynamic data that is atypical for preclinical tool compounds [2].

Inhibition Profile Pan-type I PRMT inhibitor (PRMT1,3,6,8) for global methylation studies
Mechanism SAM-uncompetitive binding; reported global ADMA to MMA/SDMA shift
Preclinical Data In vivo xenograft activity reported; MTAP-deleted synergy with PRMT5i
Human PK/PD Phase I PK/PD data available; terminated for toxicity — preclinical use only

Why GSK3368715 Hydrochloride Cannot Be Replaced by a Generic PRMT1 or PRMT4 Inhibitor


A generic or alternative PRMT inhibitor cannot be substituted for GSK3368715 hydrochloride due to its unique combination of a broad type I PRMT inhibition spectrum and a SAM-uncompetitive binding mechanism. Selective inhibitors like SGC2085 or TP-064 are optimized for PRMT4/CARM1 and exhibit over 100-fold weaker activity against PRMT1 and other type I PRMTs [1][2]. Conversely, PRMT1-focused inhibitors such as CTS2190 lack the established and quantifiable synergy with PRMT5 inhibitors that GSK3368715 demonstrates in MTAP-deficient tumor models [3]. This precise, pan-type I profile is essential for experiments designed to interrogate the global shift from asymmetric dimethylarginine (ADMA) to monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) across the proteome, an effect not replicated by more selective PRMT inhibitors .

GSK3368715 (Pan-Type I PRMTi)
PRMT4-Selective / PRMT1-Focused Inhibitors
Broad type I PRMT1/3/6/8 inhibition
PRMT4-only inhibition may not engage PRMT1/6; global methylation shift unlikely
Reported synergy with PRMT5i in MTAP-null cells
PRMT1-selective inhibitors may not replicate synthetic lethality; synergy context may differ

GSK3368715 Hydrochloride: A Quantitative Evidence Guide for Scientific Differentiation


Quantified Selectivity Profile of GSK3368715 vs. Type II/III PRMTs

GSK3368715 hydrochloride is a potent inhibitor of multiple type I PRMTs but is highly selective against type II and III PRMTs. While it inhibits PRMT1 (IC50=3.1 nM), PRMT3 (IC50=48 nM), PRMT6 (IC50=5.7 nM), and PRMT8 (IC50=1.7 nM), it demonstrates minimal activity against PRMT5 (IC50 >20,408 nM), PRMT7 (IC50 >40,000 nM), and PRMT9 (IC50 >15,000 nM) [1].

Type I Selectivity
Reported
>6,500-fold PRMT1 over PRMT5
Supports type I PRMT attribution in functional assays
In vitro biochemical enzyme assays
PRMT Selectivity Biochemical Assay Type I PRMT

Comparison of Type I PRMT Inhibition Profiles: GSK3368715 vs. Selective Inhibitors

Unlike selective PRMT inhibitors, GSK3368715's value is its pan-type I inhibition. GSK3368715 inhibits PRMT1 and PRMT6 with IC50 values of 3.1 nM and 5.7 nM, respectively. In contrast, the selective PRMT4/CARM1 inhibitors SGC2085 and TP-064 show dramatically weaker inhibition of PRMT1, with SGC2085 demonstrating no activity up to 100 µM and TP-064 showing only minimal activity against PRMT6 (IC50 = 1,300 nM) [1][2][3].

Pan-Type I vs. Selective PRMT4i
Reported
GSK3368715: PRMT1 IC50 3.1 nM, PRMT6 5.7 nM
SGC2085: no PRMT1 activity ≤100 µM; TP-064: PRMT6 IC50 1.3 µM
PRMT4-selective inhibitors may not achieve type I pan-blockade
Biochemical assays under comparable conditions
PRMT Inhibitor Profile Selectivity CARM1

Synergistic Anti-Tumor Activity with PRMT5 Inhibition in MTAP-Deficient Models

GSK3368715 exhibits synthetic lethality in MTAP-deficient cancer models when combined with PRMT5 inhibition. In cell viability assays, the combination of GSK3368715 with a PRMT5 inhibitor (GSK3326595) resulted in a synergistic reduction in cancer cell growth that was significantly greater than either agent alone. This synergy is not a general property of all type I PRMT inhibitors and is mechanistically linked to the accumulation of the metabolite MTA, an endogenous PRMT5 inhibitor, specifically in MTAP-null cells [1].

MTAP-Null Synergy
Reported
Combination index
Supports synthetic lethality in MTAP-deleted cancer models
MTAP-deficient cell lines, in vitro
In Vivo Xenograft Activity
Data to verify
Tumor volume reduction in multiple models
Preclinical in vivo activity context, source review needed
Sources not specified; dose range 9.375–150 mg/kg
Phase I Trial Termination
Trial context
TEEs in 29% of patients; DLTs at 200 mg
Confirms preclinical-only research use; documented toxicity profile
Not suitable for translational or clinical applications
Cancer Synthetic Lethality MTAP PRMT5 Combination Therapy

In Vivo Tumor Growth Inhibition in Preclinical Xenograft Models

In vivo administration of GSK3368715 hydrochloride resulted in significant tumor growth inhibition in multiple xenograft models. At doses ranging from 9.375 to 150 mg/kg, GSK3368715 significantly reduced tumor volume in Toledo diffuse large B-cell lymphoma (DLBCL) and BxPC-3 pancreatic adenosarcoma mouse xenograft models. This in vivo efficacy was also observed in ACHN renal carcinoma and MDA-MB-468 breast cancer models, providing a quantifiable benchmark for its anti-tumor activity in animals .

In Vivo Xenograft Activity
Data to verify
Tumor volume reduction in multiple models
Preclinical in vivo activity context, source review needed
Sources not specified; dose range 9.375–150 mg/kg
Cancer Xenograft In Vivo DLBCL Pancreatic Cancer

Human Pharmacokinetics and Clinical Termination: A Cautionary Procurement Note

GSK3368715 was evaluated in a Phase I clinical trial (NCT03666988) in patients with advanced solid tumors, but the study was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs) and a lack of observed clinical efficacy. At the 200 mg dose, dose-limiting toxicities were reported in 25% (3/12) of patients, and across all doses, 29% (9/31) of patients experienced TEEs, including one fatal grade 5 pulmonary embolism [1]. While human pharmacokinetic data (Tmax ~1 hour) and target engagement were observed in blood, the risk-benefit profile led to study termination [1].

Phase I Trial Termination
Trial context
TEEs in 29% of patients; DLTs at 200 mg
Confirms preclinical-only research use; documented toxicity profile
Not suitable for translational or clinical applications
Clinical Trial Pharmacokinetics Toxicity Phase I Thromboembolism

Defined Research Applications for GSK3368715 Hydrochloride Based on Quantitative Evidence


Preclinical Investigation of Type I PRMT Dependency in MTAP-Deleted Cancers

This is the primary and most well-supported application for GSK3368715. The compound's demonstrated synergy with PRMT5 inhibitors in MTAP-deficient cell lines [1] makes it a key tool for validating this synthetic lethal interaction. Procurement is justified for experiments designed to mechanistically dissect the role of global type I PRMT inhibition in the context of MTAP loss and MTA accumulation. The defined in vivo activity at 9.375-150 mg/kg in xenograft models provides a starting point for dosing in such preclinical studies.

Proteome-Wide Analysis of Arginine Methylation Dynamics

The SAM-uncompetitive mechanism of GSK3368715 induces a global shift in arginine methylation states from ADMA to MMA and SDMA across hundreds of substrates . This makes the compound a powerful tool for discovery proteomics, where the goal is to identify and quantify the full landscape of PRMT1, 3, 6, and 8 substrates. For this application, the broad inhibition profile is an advantage, and the compound's selectivity over type II/III PRMTs (>6,500-fold over PRMT5) ensures the observed effects are specific to type I enzymes [2].

Comparative Tool Compound Studies Against Selective PRMT Inhibitors

GSK3368715 serves as a benchmark pan-type I inhibitor against which newer, more selective inhibitors (e.g., CTS2190 for PRMT1, SGC2085 for PRMT4) can be compared. The quantitative selectivity data available for GSK3368715 [2] allows researchers to attribute differences in biological response—such as changes in gene expression, splicing, or cell viability—to the differential inhibition of specific PRMT family members (e.g., PRMT1 vs. PRMT4 vs. PRMT6). This is a critical application for drug discovery groups validating novel chemical probes.

In Vivo Target Engagement and Biomarker Validation in Oncology Models

Despite its terminated clinical development, the Phase I trial of GSK3368715 generated valuable human pharmacokinetic and pharmacodynamic data. Researchers can leverage the established pharmacodynamic biomarker, hnRNP-A1 methylation [3], to monitor target engagement in their own preclinical in vivo studies. The known Tmax of approximately 1 hour in humans [4] and the available data on in vivo tumor growth inhibition provide a framework for designing efficacy studies in mouse models, while the known toxicity profile serves as an important caution for any study design.

Application
Selection Property
Validation Focus
MTAP-deleted cancer synthetic lethality studies
Pan-type I PRMT inhibitor with reported MTAP-null synergy
Combination index and cell viability in MTAP-null lines
Proteome-wide arginine methylation mapping
SAM-uncompetitive broad type I PRMT inhibition
ADMA to MMA/SDMA shift confirmation by proteomics
PRMT selectivity benchmarking studies
Pan-type I profile with defined selectivity ratios
Differential biological response across PRMT4,1,6 inhibition
In vivo target engagement & biomarker validation
Preclinical in vivo PD; reported hnRNP-A1 methylation marker
hnRNP-A1 methylation monitoring in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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